5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one
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Overview
Description
5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including methoxy, furan, hydroxy, and isoxazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furylcarbonyl Group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the Dimethoxyphenyl Group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the Isoxazole Ring: This might involve a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as an active pharmaceutical ingredient (API) in drugs targeting specific diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H18N2O7 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H18N2O7/c1-11-10-15(22-30-11)23-17(12-6-4-7-14(27-2)20(12)28-3)16(19(25)21(23)26)18(24)13-8-5-9-29-13/h4-10,17,25H,1-3H3 |
InChI Key |
NJHYMKYXGZMOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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